tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H19N3O3 and a molecular weight of 265.31 g/mol . It is a heterocyclic compound that contains a pyrrolidine ring and a pyrazine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with pyrazine-2-ol under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is utilized to study the interactions of heterocyclic compounds with biological targets. It is often used in the design and synthesis of bioactive molecules for drug discovery .
Medicine: Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its versatility makes it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a pyrazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
tert-butyl 3-pyrazin-2-yloxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-4-10(9-16)18-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDTUQBYMXBQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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